Cas no 84448-03-3 (N1-methylbenzene-1,3-disulfonamide)
N1-methylbenzene-1,3-disulfonamide Chemical and Physical Properties
Names and Identifiers
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- 1,3-BENZENEDISULFONAMIDE, N-METHYL-
- N1-methylbenzene-1,3-disulfonamide
- DB-199365
- SCHEMBL7142664
- 3-N-methylbenzene-1,3-disulfonamide
- EN300-263357
- JDA44803
- CS-0243410
- N1-methyl-1,3-benzenedisulfonamide
- AKOS009120290
- 84448-03-3
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- MDL: MFCD11204995
- Inchi: 1S/C7H10N2O4S2/c1-9-15(12,13)7-4-2-3-6(5-7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
- InChI Key: PHSISHRGIRMJQN-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C=1)S(N)(=O)=O)(NC)(=O)=O
Computed Properties
- Exact Mass: 250.00819915Da
- Monoisotopic Mass: 250.00819915Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 123Ų
N1-methylbenzene-1,3-disulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-263357-1g |
N1-methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 1g |
$699.0 | 2023-09-14 | |
| Enamine | EN300-263357-5g |
N1-methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 5g |
$2028.0 | 2023-09-14 | |
| Enamine | EN300-263357-10g |
N1-methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 10g |
$3007.0 | 2023-09-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-50mg |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 50mg |
¥4082.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-100mg |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 100mg |
¥5200.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-250mg |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 250mg |
¥8114.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-500mg |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 500mg |
¥13759.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-1g |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 1g |
¥15093.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314080-2.5g |
n1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 2.5g |
¥29592.00 | 2024-07-28 | |
| Ambeed | A1083856-1g |
N1-Methylbenzene-1,3-disulfonamide |
84448-03-3 | 95% | 1g |
$686.0 | 2025-04-16 |
N1-methylbenzene-1,3-disulfonamide Suppliers
N1-methylbenzene-1,3-disulfonamide Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N1-methylbenzene-1,3-disulfonamide
N1-methylbenzene-1,3-disulfonamide (CAS No. 84448-03-3): A Comprehensive Overview in Modern Chemical Biology
N1-methylbenzene-1,3-disulfonamide, identified by its Chemical Abstracts Service (CAS) number 84448-03-3, is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its methylation and disulfonamide functional groups, exhibits a unique structural framework that makes it a promising candidate for various biological applications. The sulfonamide moiety is particularly noteworthy, as it is widely recognized for its role in drug design due to its ability to interact with biological targets such as enzymes and receptors.
The molecular structure of N1-methylbenzene-1,3-disulfonamide consists of a benzene ring substituted with two sulfonamide groups at the 1 and 3 positions, further modified by a methyl group at the 1-position. This configuration imparts specific physicochemical properties, including solubility in polar solvents and moderate stability under physiological conditions. These attributes make it an attractive scaffold for developing novel bioactive molecules.
In recent years, sulfonamide derivatives have been extensively studied for their therapeutic potential. Thesulfonamide group is known for its ability to form hydrogen bonds with biological targets, which enhances binding affinity and selectivity. This property has been leveraged in the design of antibiotics, anti-inflammatory agents, and even anticancer drugs. Themethylbenzene backbone provides additional opportunities for structural modifications, allowing researchers to fine-tune the compound's biological activity.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design ofN1-methylbenzene-1,3-disulfonamide-based molecules. These techniques enable scientists to predict how the compound will interact with specific biological targets, thereby accelerating the drug discovery process. For instance, virtual screening methods have been employed to identify potential binding sites on enzymes such as carbonic anhydrase and dihydrofolate reductase (DHFR). Such interactions are critical for developing drugs that can modulate enzyme activity.
One of the most compelling aspects ofN1-methylbenzene-1,3-disulfonamide is its versatility in chemical modifications. Researchers can introduce additional functional groups or alter the substitution pattern on the benzene ring to explore new pharmacophores. This flexibility has led to the synthesis of a series of derivatives with enhanced biological activity. For example, modifications at the sulfonamide positions can influence receptor binding affinity, while changes at the methyl group can affect metabolic stability.
The pharmacological profile ofN1-methylbenzene-1,3-disulfonamide has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of various enzymes and receptors implicated in human diseases. Notably, studies have demonstrated its efficacy in inhibiting enzymes involved in inflammation and pain pathways. The compound's ability to modulate these pathways suggests its utility in developing novel therapeutic strategies for chronic inflammatory conditions.
In addition to its pharmacological applications, N1-methylbenzene-1,3-disulfonamide has shown promise in material science research. Its unique structural features make it a suitable candidate for designing functional materials with specific properties. For instance, sulfonamide derivatives have been used to create polymers with enhanced biocompatibility and mechanical strength. These materials are particularly relevant in biomedical applications such as drug delivery systems and tissue engineering.
The synthesis ofN1-methylbenzene-1,3-disulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled efficient production scales suitable for both research and industrial applications.
The safety profile ofN1-methylbenzene-1,3-disulfonamide is another critical consideration in its development as a pharmaceutical or material science compound. Preliminary toxicology studies have indicated that it exhibits low toxicity at moderate concentrations. However, further investigations are necessary to fully assess its long-term safety implications. These studies will help determine appropriate dosing regimens and potential side effects if used therapeutically.
The future prospects ofN1-methylbenzene-1,3-disulfonamide are promising given its diverse applications across chemical biology and material science. Ongoing research aims to uncover new biological functions and optimize synthetic routes for large-scale production. Collaborative efforts between academia and industry are essential to translate laboratory findings into practical applications that benefit society.
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